((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid
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Overview
Description
((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid: is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further connected to an acetic acid moiety through an oxy linkage. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction where benzyl chloride reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of Acetic Acid Moiety: The final step involves the esterification or etherification of the pyrrolidine derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted pyrrolidine or benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions, particularly in the inhibition of enzymes that interact with pyrrolidine derivatives.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
(®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Benzyl-pyrrolidin-3-yl-acetic acid: Lacks the oxy linkage, resulting in different chemical properties and reactivity.
1-Benzyl-pyrrolidin-3-yl-methanol: A related compound where the acetic acid moiety is replaced by a methanol group.
Uniqueness: ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties that influence its reactivity and interaction with biological targets. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
IUPAC Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-17-12-6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGZRWSCNXNNSO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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